molecular formula C22H16Cl2N2O4 B12016298 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 303131-22-8

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12016298
CAS No.: 303131-22-8
M. Wt: 443.3 g/mol
InChI Key: RCOQFTMEDFBHRA-DHRITJCHSA-N
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Description

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C22H16Cl2N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Hydroxy(phenyl)acetyl Intermediate: This step involves the reaction of phenylacetic acid with a suitable hydroxylating agent under controlled conditions to form the hydroxy(phenyl)acetyl intermediate.

    Carbohydrazonoyl Formation: The intermediate is then reacted with carbohydrazide in the presence of a dehydrating agent to form the carbohydrazonoyl derivative.

    Esterification: Finally, the carbohydrazonoyl derivative is esterified with 2,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hydroxy(phenyl)acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
  • 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
  • 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate

Uniqueness

The uniqueness of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

303131-22-8

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O4/c23-16-8-11-18(19(24)12-16)22(29)30-17-9-6-14(7-10-17)13-25-26-21(28)20(27)15-4-2-1-3-5-15/h1-13,20,27H,(H,26,28)/b25-13+

InChI Key

RCOQFTMEDFBHRA-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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